4,6-Diethyl-1,2,3,5-tetrathiane is an organosulfur compound characterized by a unique tetrathiane ring structure containing four sulfur atoms and two ethyl substituents. This compound is of interest in various scientific fields due to its potential applications in organic synthesis and biological research. It is classified as a heterocyclic compound and is noted for its distinctive chemical properties arising from the presence of sulfur.
The synthesis of 4,6-diethyl-1,2,3,5-tetrathiane typically involves the reaction of diethyl disulfide with sulfur under controlled conditions. This process can be represented by the following reaction:
The synthesis often requires elevated temperatures and specific catalysts to facilitate the reaction. Industrial methods may utilize continuous flow reactors to optimize yield and efficiency. Advanced purification techniques such as distillation and crystallization are employed to obtain high-purity products suitable for various applications .
The molecular structure of 4,6-diethyl-1,2,3,5-tetrathiane features a tetrathiane ring with ethyl groups attached at positions 4 and 6. The arrangement of sulfur atoms provides unique chemical properties that differentiate it from other sulfur-containing compounds.
4,6-Diethyl-1,2,3,5-tetrathiane participates in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4,6-diethyl-1,2,3,5-tetrathiane involves interactions with molecular targets through its sulfur atoms. The compound can form complexes with metal ions, which may influence its biological activities. Additionally, the redox potential of the sulfur-sulfur bonds contributes to its chemical reactivity .
Physical property data can be referenced from databases such as PubChem and NIST WebBook .
4,6-Diethyl-1,2,3,5-tetrathiane has several applications across different fields:
This compound's unique properties make it a valuable subject for ongoing research in chemistry and related fields.
Heterocyclic sulfur compounds are indispensable contributors to the aroma profiles of thermally processed and fermented foods. These molecules, characterized by ring structures containing sulfur atoms, generate characteristic savory, roasted, and alliaceous notes at extremely low sensory thresholds. Tetrathianes exemplify this category, where their saturated 6-membered rings with multiple sulfur atoms confer exceptional stability and potent odor properties. The structural flexibility of these compounds allows nuanced odor variations: for instance, alkyl substitutions (methyl, ethyl, or propyl groups) directly modulate volatility and aroma character. 4,6-Diethyl-1,2,3,5-tetrathiane exemplifies this principle, delivering complex sulfurous, onion-like, and meaty notes that enrich savory flavor systems [2] [7].
Tetrathianes belong to the broader class of cyclic polysulfides defined by a 1,2,3,5-tetrathiane core – a six-membered ring with four sulfur atoms at non-adjacent positions. The specific isomer 4,6-diethyl-1,2,3,5-tetrathiane (CAS 143193-10-6 or 54717-12-3) possesses ethyl groups at the 4- and 6-positions of the tetrathiane ring. Its molecular formula is C6H12S4, with a molecular weight of 212.42 g/mol and an estimated XLogP3 of 3.90, indicating high lipophilicity [1] [4] [5]. It is stereoisomeric, typically existing as mixtures of cis and trans diastereomers [2].
Table 1: Structural Characteristics of Key Tetrathiane Flavor Compounds
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | XLogP3 (est.) | Substitution Pattern |
---|---|---|---|---|---|
4,6-Diethyl-1,2,3,5-tetrathiane | 143193-10-6 | C6H12S4 | 212.42 | 3.90 | 4,6-diethyl |
4,6-Dimethyl-1,2,3,5-tetrathiane | 526622 | C4H8S4 | 184.37 | 2.40 | 4,6-dimethyl |
3,6-Diethyl-1,2,4,5-tetrathiane | 12579750 | C6H12S4 | 212.42 | - | 3,6-diethyl |
3,6-Dimethyl-1,2,4,5-tetrathiane | 67411-27-2 | C4H8S4 | 184.37 | 2.40 | 3,6-dimethyl |
4,6-Diethyl-1,2,3,5-tetrathiane was initially identified in complex mixtures derived from Allium species (e.g., onions, garlic) and cruciferous vegetables. Its formation occurs during thermal processing or enzymatic decomposition of S-alkyl cysteine sulfoxides, precursors abundant in these plants. A significant breakthrough occurred when (Z/E)-3,6-diethyl-1,2,4,5-tetrathiane (a structural isomer) was isolated and characterized as a novel odorant in freshly cooked scallion pancakes using techniques like solvent extraction combined with solvent-assisted flavor evaporation (SAFE), coupled with gas chromatography-olfactometry (GC-O) and gas chromatography-mass spectrometry (GC-MS) [6]. This marked its recognition as a key contributor to the sulfurous, savory notes essential to authentic scallion aromas.
Research on 4,6-diethyl-1,2,3,5-tetrathiane is driven by its potency and occurrence in complex food matrices. It falls under regulatory evaluations by EFSA/JECFA (Fl-no: 12.274) and has FEMA numbers (4030, 4094) as part of mixtures with 3,5-diethyl-1,2,4-trithiolane [2]. Studies focus on:
Table 2: Odor Profile of 4,6-Diethyl-1,2,3,5-tetrathiane
Odor Descriptor | Relative Intensity (%) | Contribution to Overall Profile |
---|---|---|
Sulfurous | 78.17 | Dominant, pungent |
Onion | 58.30 | Strong, characteristic |
Roasted | 55.80 | Earthy, cooked note |
Meaty | 54.33 | Savory, umami-like |
Garlic | 47.32 | Sharp, alliaceous |
Alliaceous | 45.91 | Onion/garlic family |
Cooked | 41.79 | Processed, heated |
Savory | 41.56 | Brothy, mouth filling |
Beefy | 31.02 | Meaty, animalic |
Fatty | 27.92 | Greasy, deep-fried nuance |
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